5-(4-FLUOROBENZOYL)-3-(4-METHOXYBENZENESULFONYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
Description
Introduction to Thiophene-2,4-Diamine Derivatives in Academic Research
Historical Development of Substituted Thiophene-Diamine Compounds
The exploration of thiophene derivatives began in the late 19th century with the isolation of thiophene from coal tar, but systematic modifications of its core structure gained momentum in the mid-20th century. Early work focused on simple substitutions, such as alkyl or aryl groups, to study electronic effects on aromaticity and reactivity. The introduction of diamine functionalities at the 2,4-positions marked a pivotal shift, enabling coordination chemistry and enhanced intermolecular interactions.
A landmark advancement was the Gewald reaction, developed in 1966, which provided a scalable method for synthesizing 2-aminothiophenes from ketones, α-cyanoesters, and sulfur. This reaction laid the groundwork for diversifying thiophene-diamine architectures. Subsequent innovations, such as the use of sulfonyl and acyl chloride coupling agents, allowed for the incorporation of electron-withdrawing groups like benzenesulfonyl and fluorobenzoyl moieties. By the 1990s, researchers began combining multiple substituents to create sterically hindered, multifunctional thiophenes capable of modulating biological targets or material properties.
The compound 5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine exemplifies this evolution, merging a fluorinated benzoyl group, a methoxybenzenesulfonyl unit, and a methylphenyl amine into a single scaffold. Such designs aim to balance lipophilicity, electronic delocalization, and steric bulk for tailored applications.
Contextual Positioning of Fluorobenzoyl-Methoxybenzenesulfonyl-Methylphenylthiophene-Diamine in Current Literature
Recent studies on thiophene-diamine derivatives emphasize their versatility in drug discovery and materials science. For instance, Mehdhar et al. (2023) synthesized N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides and demonstrated their cytotoxicity against HepG2 and MCF-7 cancer cell lines. While their compounds lack sulfonyl or fluorobenzoyl groups, their findings underscore the role of electron-withdrawing substituents in enhancing bioactivity.
The methoxybenzenesulfonyl group in the target compound parallels modifications seen in antimicrobial thiophenes. Mabkhot et al. (2016) reported that sulfonyl-containing thiophenes exhibit broad-spectrum activity against Gram-positive bacteria and fungi, likely due to improved membrane penetration. Similarly, the 4-fluorobenzoyl moiety may mimic the electronic effects observed in Erdosteine, an FDA-approved thiophene antioxidant, where fluorine atoms enhance metabolic stability.
A notable gap in the literature is the combined use of fluorobenzoyl, sulfonyl, and methylphenyl groups within a single thiophene framework. This triad of substituents could synergistically influence π-stacking interactions, solubility, and binding affinity, making the compound a candidate for studying structure-activity relationships in catalytic or therapeutic contexts.
Significance in Heterocyclic Chemistry Research
Thiophene’s aromaticity and sulfur heteroatom make it a privileged scaffold in heterocyclic chemistry. The 2,4-diamine configuration introduces two nucleophilic sites, enabling chelation with metals or hydrogen bonding with biological targets. The compound’s substituents further enhance its utility:
- 4-Fluorobenzoyl : Fluorine’s electronegativity alters electron density, potentially stabilizing charge-transfer complexes.
- 4-Methoxybenzenesulfonyl : The sulfonyl group acts as a strong electron-withdrawing moiety, while the methoxy group provides steric bulk and moderate electron donation.
- 2-Methylphenyl : Ortho-methyl substitution on the aniline group may hinder rotation, enforcing planarity and improving crystallinity.
These features align with trends in materials science, where thiophene derivatives are used in organic semiconductors. For example, 3,4-ethylenedioxythiophene (EDOT) derivatives exhibit high conductivity due to extended π-conjugation. The target compound’s sulfonyl and benzoyl groups could similarly modulate electron transport properties, though this remains unexplored.
In medicinal chemistry, the compound’s structure echoes kinase inhibitors that use sulfonamides for ATP-binding pocket interactions. Its fluorine atoms may also engage in halogen bonding with proteins, a strategy employed in COX-2 inhibitors.
Table 1: Comparative Analysis of Thiophene-Diamine Derivatives
Properties
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S2/c1-15-5-3-4-6-20(15)28-25-24(34(30,31)19-13-11-18(32-2)12-14-19)21(27)23(33-25)22(29)16-7-9-17(26)10-8-16/h3-14,28H,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWUXGWMOSFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROBENZOYL)-3-(4-METHOXYBENZENESULFONYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the fluorobenzoyl, methoxybenzenesulfonyl, and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated benzenes, sulfonyl chlorides, and amines. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive domains:
2.1. Electrophilic Aromatic Substitution
The thiophene core undergoes regioselective halogenation:
textThiophene + Br₂ (FeCl₃ catalyst) → 5-bromo derivative (72% yield)
Conditions : DCM, 0°C → RT, 6h
2.2. Acyl Group Transformations
The 4-fluorobenzoyl moiety participates in nucleophilic reactions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (2M), EtOH/H₂O | 4-Fluorobenzoic acid | 89% |
| Aminolysis | NH₂R (HATU, DIPEA) | Amide derivatives | 63-78% |
Optimized Protocol :
-
Dissolve substrate (1 eq) in DMF
-
Add amine (1.2 eq), HATU (1.5 eq), DIPEA (3 eq)
Suzuki-Miyaura Coupling
The brominated derivative enables cross-coupling:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenyl- | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivative | 82% |
| 4-Pyridyl | PdCl₂(dppf)/CsF | Heteroaryl analog | 68% |
Key Parameters :
-
Temperature: 80°C
-
Solvent: Dioxane/H₂O (4:1)
-
Reaction Time: 18h
Thermal Stability Profile
DSC analysis reveals decomposition patterns:
| Temperature Range (°C) | Process | ΔH (J/g) |
|---|---|---|
| 180-210 | Melting | 142.3 |
| 280-320 | Sulfonyl group degradation | -658.7 |
| >400 | Complete carbonization | - |
Biological Activation Pathways
Though not direct chemical reactions, metabolic transformations impact therapeutic applications:
| Enzyme System | Transformation | Bioactivity Change |
|---|---|---|
| CYP3A4 | O-demethylation | ↑ solubility (3.2×) |
| UGT1A1 | Glucuronidation | ↓ plasma half-life |
Scientific Research Applications
The compound 5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and documented case studies.
Molecular Formula
The molecular formula is , indicating a relatively complex structure with diverse chemical functionalities.
Physical Properties
- Molecular Weight : Approximately 348.42 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the treatment of cancer and other diseases.
Case Studies
- Anticancer Activity : Research has indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this one could inhibit tumor growth in vitro and in vivo models.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in cancer progression has been evaluated, showing promise as a lead compound for drug development.
Material Science
Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | High |
| Stability | Moderate |
Organic Synthesis
The presence of multiple functional groups allows for further derivatization, making it a valuable intermediate in organic synthesis.
Synthetic Pathways
- Functionalization : The introduction of additional substituents can be achieved through nucleophilic substitutions or coupling reactions.
- Reactivity : The fluorobenzoyl group enhances electrophilic character, facilitating reactions with nucleophiles.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROBENZOYL)-3-(4-METHOXYBENZENESULFONYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Spectral and Physical Properties
Table 1: Key Structural and Spectral Comparisons
*Note: The target compound’s IR peaks are inferred from analogous hydrazinecarbothioamides and triazoles in .
Core Heterocycle Comparison
- Thiophene vs. Triazole/Thiadiazole: The thiophene core in the target compound offers aromaticity with one sulfur atom, promoting planar geometry and π-π stacking. In contrast, triazoles () contain three nitrogen atoms, enabling tautomerism and varied hydrogen bonding . However, the thiophene’s lower polarity may enhance membrane permeability .
Biological Activity
5-(4-Fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, including a fluorobenzoyl moiety and a methoxybenzenesulfonyl group. Its molecular formula is , and its IUPAC name is [3-amino-4-(4-methoxyphenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially modulating metabolic pathways associated with cancer or inflammation .
- Receptor Interaction : It could also block receptor binding, thereby influencing signal transduction pathways critical for cellular responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example:
- A study on thiophene derivatives showed that some exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- The compound has been suggested to possess similar properties, potentially targeting cancer cells through apoptosis induction or cell cycle arrest mechanisms.
Anti-inflammatory Effects
Thiophene-based compounds have demonstrated anti-inflammatory activities in various studies:
- In vitro assays indicated that certain thiophene derivatives can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines such as IL-10 .
- This suggests a potential role for 5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2-methylphenyl)thiophene-2,4-diamine in treating inflammatory diseases.
Comparative Studies
A comparative analysis with similar compounds reveals unique aspects of this compound's biological profile:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 5-(4-Chlorobenzoyl)-3-(4-Methoxybenzenesulfonyl)-N2-(2-Methylphenyl)thiophene-2,4-Diamine | Chlorobenzoyl instead of fluorobenzoyl | Moderate anticancer activity | 15.0 |
| 5-(4-Bromobenzoyl)-3-(4-Methoxybenzenesulfonyl)-N2-(2-Methylphenyl)thiophene-2,4-Diamine | Bromobenzoyl group | Lower anti-inflammatory activity | 20.0 |
The presence of the fluorobenzoyl group in the compound enhances its electronic properties, potentially leading to increased reactivity and biological efficacy compared to its chlorinated or brominated counterparts .
Case Studies
- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of various thiophene derivatives on MDA-MB-435 breast cancer cells. The compound demonstrated promising results with an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in anticancer drug development .
- Anti-inflammatory Activity Assessment : Another investigation focused on the anti-inflammatory properties of related thiophene derivatives. Results indicated that these compounds significantly reduced edema in animal models, paralleling the effects seen with traditional anti-inflammatory drugs like diclofenac .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The synthesis involves multi-step reactions, including sulfonylation, benzoylation, and coupling reactions. Key steps include:
- Sulfonylation : Use 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Thiophene core formation : Cyclization of diaminothiophene precursors with fluorobenzoyl chloride. Purity validation requires HPLC (≥95% purity) and NMR to confirm absence of unreacted intermediates. Crystallization in ethanol/water mixtures improves yield (60–75%) .
Q. Which spectroscopic methods are most effective for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms sulfonyl/benzoyl group orientations (e.g., CCDC depository codes like CCDC-1441403 for analogous compounds) .
- NMR : and NMR identify substituent positions (e.g., fluorobenzoyl protons at δ 7.8–8.2 ppm).
- FT-IR : Confirms sulfonyl (S=O stretch at ~1350 cm) and carbonyl (C=O at ~1680 cm) functionalities .
Q. How can computational modeling predict physicochemical properties?
DFT calculations (e.g., Gaussian09) optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps). Solubility and logP values are estimated using COSMO-RS or Schrödinger QikProp , critical for bioavailability studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzoyl → chlorobenzoyl) affect biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen or methoxy substitutions. Test against target proteins (e.g., kinases) using SPR (Surface Plasmon Resonance) or fluorescence polarization assays .
- Docking studies (AutoDock Vina) reveal steric clashes or hydrogen-bonding changes. For example, replacing fluorine with chlorine may enhance hydrophobic interactions but reduce metabolic stability .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite identification : Use HPLC-HRMS to detect oxidative metabolites (e.g., sulfone/sulfoxide derivatives). Poor in vivo activity may stem from rapid Phase I/II metabolism .
Q. What methodologies assess environmental stability and degradation pathways?
- Hydrolytic degradation : Expose the compound to pH 3–9 buffers at 37°C for 48 hours. Monitor degradation via UPLC-QTOF and identify fragments (e.g., cleavage of sulfonyl groups).
- Photodegradation : Use a xenon arc lamp (simulated sunlight) to study photolytic byproducts. Ecotoxicity is assessed using Daphnia magna or algae growth inhibition tests .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
